2-(3-Iodophenyl)-1-methylindole
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Overview
Description
2-(3-Iodophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound features a 3-iodophenyl group attached to the second position of the indole ring and a methyl group at the first position. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-1-methylindole typically involves the reaction of 3-iodoaniline with indole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-iodoaniline is reacted with a boronic acid derivative of indole under mild conditions . Another method involves the direct iodination of 2-phenyl-1-methylindole using iodine and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)-1-methylindole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiolates or amines, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as iodine or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Indoles: Formed through substitution reactions.
Indole-2,3-diones: Formed through oxidation reactions.
Indolines: Formed through reduction reactions.
Scientific Research Applications
2-(3-Iodophenyl)-1-methylindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)-1-methylindole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-methylindole: Lacks the iodine substituent, leading to different reactivity and biological activity.
3-Iodophenylacetic acid: Contains a similar 3-iodophenyl group but differs in the core structure and functional groups.
3-Iodo-Tyrosine: An amino acid derivative with a 3-iodophenyl group, used in different biological contexts.
Uniqueness
2-(3-Iodophenyl)-1-methylindole is unique due to the presence of both the indole ring and the 3-iodophenyl group, which confer distinct chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H12IN |
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Molecular Weight |
333.17 g/mol |
IUPAC Name |
2-(3-iodophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12IN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3 |
InChI Key |
BEFZEUTXLAUAII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)I |
Origin of Product |
United States |
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